2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Drug Discovery ADME/PK Prediction Cyclohexane Carboxylic Acid

2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid (CAS 908822-54-8) is a synthetic small molecule belonging to the benzimidazole-cyclohexanecarboxylic acid class, with a molecular formula of C15H17N3O3 and a molecular weight of 287.31 g/mol. It features a 2-carbamoyl linkage connecting the benzimidazole heterocycle directly to the cyclohexane core, adjacent to a free carboxylic acid group.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 908822-54-8
Cat. No. B2930310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
CAS908822-54-8
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)NC2=NC3=CC=CC=C3N2)C(=O)O
InChIInChI=1S/C15H17N3O3/c19-13(9-5-1-2-6-10(9)14(20)21)18-15-16-11-7-3-4-8-12(11)17-15/h3-4,7-10H,1-2,5-6H2,(H,20,21)(H2,16,17,18,19)
InChIKeyBERSTTUHHVIHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

908822-54-8 Procurement Guide: Benzimidazole-Cyclohexane Carboxylic Acid Building Block for Drug Discovery


2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid (CAS 908822-54-8) is a synthetic small molecule belonging to the benzimidazole-cyclohexanecarboxylic acid class, with a molecular formula of C15H17N3O3 and a molecular weight of 287.31 g/mol . It features a 2-carbamoyl linkage connecting the benzimidazole heterocycle directly to the cyclohexane core, adjacent to a free carboxylic acid group. This chemotype has been extensively explored in medicinal chemistry, most notably as a core scaffold in multiple diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor programs, where structural modifications around the cyclohexane acid moiety profoundly affect potency, selectivity, and pharmacokinetic profiles [1]. The compound is commercially available as a research chemical and serves as both a versatile building block for further derivatization and a potential screening candidate in its own right.

Why 908822-54-8 Cannot Be Replaced by Generic Benzimidazole or Cyclohexane Carboxylic Acid Analogs


The high density of hydrogen bond donors and acceptors in this compact scaffold makes its physicochemical and conformational properties exquisitely sensitive to the relative geometry of its functional groups. Within this chemotype, the precise position of the carbamoyl linker, the substitution pattern on the cyclohexane ring, and the free carboxylic acid orientation are key determinants of target engagement and pharmacokinetic behavior, as demonstrated by multiple DGAT1 inhibitor optimization campaigns [1][2]. Small changes to any of these positions—such as moving the carboxylic acid to the 4-position of the cyclohexane ring, replacing the benzimidazole with other heterocycles, or modifying the linker length—have been shown to dramatically alter aqueous solubility, plasma free fraction, and selectivity against related receptors like A2A [2]. Consequently, simply procuring a generic benzimidazole derivative or a differently substituted cyclohexanecarboxylic acid without strict regioisomeric and linker control will not reliably reproduce the specific physicochemical profile or biological behavior expected of this molecule.

908822-54-8 Differentiation Evidence: Quantitative Physicochemical and Structural Benchmarking


Predicted LogD7.4 vs. Closest Regioisomeric Analog 908822-54-8 Shows Superior Negativity

The predicted octanol-water distribution coefficient at physiological pH (LogD7.4) is a primary driver of aqueous solubility and plasma protein binding. For the target compound 908822-54-8, the ACD/Labs Percepta-predicted LogD7.4 is -0.97 . Its closest commercially available regioisomeric analog, 1-(1H-benzimidazol-2-ylamino)cyclohexane-1-carboxylic acid (CAS 129256-45-7), which bears an amino linker and a 1,1-substitution pattern, lacks published LogD data but structurally is expected to be less hydrophilic due to the absence of the additional polar amide carbonyl and a more sterically shielded acid group. Among commercially cataloged benzimidazole-cyclohexane acids, 908822-54-8 is one of very few with a predicted LogD7.4 below -0.5, a range associated with lower non-specific binding and improved developability profiles [1].

Drug Discovery ADME/PK Prediction Cyclohexane Carboxylic Acid

Polar Surface Area Advantage: 908822-54-8 vs. Common Benzimidazole Building Blocks

Topological polar surface area (TPSA) is a key descriptor for predicting oral absorption and blood-brain barrier penetration. The target compound 908822-54-8 has a calculated TPSA of 95 Ų . This places it in a favorable window for oral absorption (<140 Ų threshold) while retaining sufficient polarity for target engagement. In contrast, the commonly used benzimidazole building block 1H-benzimidazole-2-carboxylic acid has a TPSA of 66 Ų, and 2-(1H-benzimidazol-2-yl)acetic acid has a TPSA of 66 Ų, both significantly lower. The higher TPSA of 908822-54-8, contributed by the additional carbamoyl and cyclohexane carboxylic acid groups, provides additional hydrogen-bonding capacity without crossing the oral absorption ceiling.

Medicinal Chemistry Building Block Selection Fractional PSA

Unique 2-Carbamoyl Cyclohexane Regiochemistry vs. 4-Substituted Analogs Documented in DGAT1 Patents

The substitution pattern on the cyclohexane ring is a critical determinant of both potency and metabolic stability in the benzimidazole-cyclohexane DGAT1 inhibitor series. Patent and literature data consistently show that 4-substituted cyclohexane carboxylic acid analogs are prone to isomerization and epimerization at the alpha-carbon, leading to complex pharmacokinetic profiles and variable activity [1][2]. The target compound 908822-54-8, with its 2-carbamoyl substitution directly adjacent to the carboxylic acid, locks the molecule into a defined regioisomeric state, eliminating the possibility of the alpha-carbon epimerization that has been a major liability for 4-substituted analogs. While direct bioactivity data for 908822-54-8 are not publicly available, this regiochemical fixation is a proven strategy that led to the discovery of highly selective DGAT1 inhibitors with improved metabolic stability in the bicyclohexane series [2].

Regiochemistry DGAT1 Inhibition Structure-Activity Relationship

Primary Application Scenarios for 908822-54-8 Based on Verified Differentiation Evidence


Hydrophilic Fragment or Scaffold for Lead Optimization Requiring Low LogD7.4

The predicted LogD7.4 of -0.97 makes this compound an attractive fragment or early scaffold for targets where high hydrophilicity is desired, such as antibacterials, antivirals targeting intracellular compartments, or renal transporters. Its physicochemical profile aligns with optimized leads that require low non-specific binding and high renal clearance, in contrast to more lipophilic benzimidazole building blocks that dominate commercial inventories .

Starting Point for Selective DGAT1 or Metabolic Enzyme Inhibitor Libraries

Given the extensive precedent for benzimidazole-cyclohexane carboxylic acids as DGAT1 inhibitors, 908822-54-8 serves as a modular core scaffold for generating focused libraries. Its 2-carbamoyl regiochemistry avoids the epimerization liabilities documented for the 4-substituted analog series, making it a potentially superior starting point for metabolic stability-driven optimization [1].

Building Block for Proteolysis Targeting Chimeras (PROTACs) Requiring a Poly-Hydrogen Bond Donor Warhead

The combination of a benzimidazole NH, a carbamoyl NH, and a free carboxylic acid provides three distinct hydrogen bond donor sites within a compact 15-heavy-atom framework. This high density of directional H-bond donors is a valued feature in designing ligands for protein-protein interaction interfaces or E3 ligase binders, where 908822-54-8 can serve as a pre-functionalized intermediate for linker attachment .

Quote Request

Request a Quote for 2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.